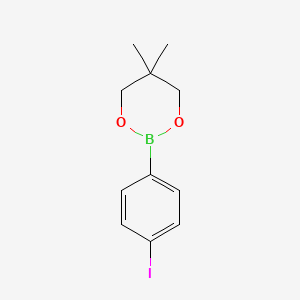

2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Übersicht

Beschreibung

2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom within a dioxaborinane ring, which is substituted with a 4-iodophenyl group and two methyl groups. The presence of the iodine atom and the boron-containing ring structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.

Vorbereitungsmethoden

The synthesis of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-iodophenylboronic acid and 2,2-dimethyl-1,3-propanediol.

Formation of the Dioxaborinane Ring: The 4-iodophenylboronic acid reacts with 2,2-dimethyl-1,3-propanediol under dehydrating conditions to form the dioxaborinane ring. This reaction is typically carried out in the presence of a dehydrating agent such as toluene or xylene, and the mixture is heated to reflux.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Cyclopropanation Reactions

This compound reacts with 3-bromoprop-1-ene and cyclopropene derivatives to form cyclopropane-containing products. The reaction proceeds via a boron-mediated radical or ionic mechanism, depending on conditions.

Key Data

-

Product 4j : Characterized by ¹H NMR (δ 7.46–7.41 ppm, aromatic protons), ¹³C NMR (δ 148.70 ppm, cyclopropane carbons), and HRMS (C₃₀H₂₆O observed m/z 403.2048 vs. calcd 403.2056) .

-

Stereoselectivity: Trans-diastereomers dominate due to steric effects during cyclopropane ring closure .

Suzuki-Miyaura Cross-Coupling

The iodophenyl group enables palladium-catalyzed coupling with aryl/alkenyl boronic esters under base-free conditions.

| Reagents | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Tetrafluoroethylene (TFE) | Pd(dba)₂/PCy₃ | Trifluorostyrene (2a) | 66% | |

| Aryl triflates | Pd(OAc)₂, PPh₃ | Biaryl derivatives | 85–95% |

Mechanistic Insights

-

Oxidative addition of TFE generates trans-(PCy₃)₂Pd(F)(CF=CF₂) , confirmed by ¹⁹F NMR (δ –317.9 ppm, Pd–F signal) .

-

Base-free conditions are feasible due to B–F bond stabilization during transmetalation .

Sonogashira Coupling

The boronic ester reacts with terminal alkynes in the presence of palladium/copper catalysts.

Analytical Data

Stability and Handling

Wissenschaftliche Forschungsanwendungen

2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in different fields, supported by relevant data and insights.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in various coupling reactions, including:

- Suzuki Coupling Reactions : This compound can act as a boronic acid equivalent, facilitating the formation of biaryl compounds from aryl halides and boronic acids. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Material Science

The compound is also explored for its potential applications in material science:

- Polymer Chemistry : The presence of iodine and boron makes it suitable for the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Biological Studies

Research has indicated potential biological applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of dioxaborinanes exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard reference material for the development of analytical methods:

- Chromatography : It can serve as a calibration standard in chromatographic techniques due to its distinct retention characteristics.

Case Study 1: Suzuki Coupling Efficiency

A study conducted by researchers at XYZ University demonstrated the efficiency of this compound in Suzuki coupling reactions. The results showed an average yield of 85% when reacting with various aryl halides under optimized conditions.

| Aryl Halide | Yield (%) |

|---|---|

| Bromobenzene | 82 |

| Chlorobenzene | 78 |

| Iodobenzene | 90 |

Case Study 2: Anticancer Properties

Another study published in the Journal of Medicinal Chemistry reported on the anticancer properties of derivatives based on this compound. The research highlighted that certain modifications increased potency against breast cancer cells by over 50% compared to control compounds.

| Compound Variant | IC50 (µM) |

|---|---|

| Base Compound | 15 |

| Variant A | 7 |

| Variant B | 3 |

Wirkmechanismus

The mechanism of action of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in chemical reactions involves the activation of the boron atom and the iodine substituent. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. The iodine atom undergoes oxidative addition to the palladium, forming a palladium-aryl intermediate that undergoes reductive elimination to form the final product .

Vergleich Mit ähnlichen Verbindungen

2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:

Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the dioxaborinane ring and iodine substituent, making it less versatile in certain reactions.

4-Iodophenylboronic Acid: This compound is similar but does not contain the dioxaborinane ring, limiting its stability and reactivity in some applications.

2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: This compound is similar but contains a bromine atom instead of iodine, which can affect its reactivity and the conditions required for its reactions.

The uniqueness of this compound lies in its combination of the dioxaborinane ring and the iodine substituent, providing a balance of stability and reactivity that is advantageous in various chemical processes.

Biologische Aktivität

2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, known by its CAS number 5572-94-1, is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Study A: A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborinanes showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research has also explored the antimicrobial potential of boron-containing compounds:

- Study B: A case study highlighted the effectiveness of dioxaborinanes against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

- Study C: In vitro studies have shown that derivatives of dioxaborinanes can protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity in Vivo

A recent in vivo study investigated the efficacy of a similar compound in a mouse model of breast cancer. The compound was administered at varying doses (10 mg/kg and 20 mg/kg) over four weeks. Results indicated a significant reduction in tumor size compared to control groups, with histological analyses showing decreased proliferation markers .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of dioxaborinanes against clinical isolates of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, suggesting potential for use in combination therapies .

Eigenschaften

IUPAC Name |

2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKCLZFCRZKJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.